3-Mercapto-4-methyl-4H-1,2,4-triazole
Overview
Description
3-Mercapto-4-methyl-4H-1,2,4-triazole is an organic compound with the molecular formula C3H5N3S. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom. This compound is known for its stability and reactivity, making it a valuable substance in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
3-Mercapto-4-methyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a corrosion inhibitor for mild steel in sulfuric acid solutions . Additionally, it forms complexes with metals such as mercury, which can be used in materials science . The compound’s thiol group allows it to form strong bonds with metal ions, making it useful in coordination chemistry .
Cellular Effects
This compound has been observed to influence various cellular processes. It exhibits antiproliferative and antioxidant activities, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications, particularly in targeting cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions, which can alter the enzyme’s activity . Additionally, the compound’s thiol group can interact with cysteine residues in proteins, leading to changes in protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that its stability and degradation can influence its impact on cellular function in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, making it important to understand its intracellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Mercapto-4-methyl-4H-1,2,4-triazole involves the reaction of thiosemicarbazide with acetic anhydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired triazole compound . Another method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Mercapto-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
3-Mercapto-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Acts as a probe in biochemical assays and as a ligand in metal complexes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Employed as a corrosion inhibitor for metals and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 3-Mercapto-4-methyl-4H-1,2,4-triazole involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it forms a protective layer on metal surfaces, preventing oxidation and degradation . In biological systems, it can interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 3-Mercapto-4-methyl-1,2,4-triazole
- 4-Methyl-1,2,4-triazole-3-thiol
Comparison: 3-Mercapto-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazole derivatives. Its thiol group makes it particularly effective in forming metal complexes and acting as a corrosion inhibitor .
Properties
IUPAC Name |
4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWTUWTOBEQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067027 | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24854-43-1 | |
Record name | 4-Methyl-4H-1,2,4-triazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24854-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024854431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethyl-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-1,2,4-triazolethione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B4SCC7QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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